![molecular formula C20H29NO4S2 B241038 N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in cancer research. The compound was first synthesized in 2005 by scientists at the University of Queensland, Australia. Since then, CX-5461 has been extensively studied for its potential as a cancer treatment.
Mecanismo De Acción
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide inhibits RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis and the induction of DNA damage response pathways. The compound has been shown to induce DNA damage response pathways through the activation of ATM and ATR kinases, which are key regulators of the DNA damage response. N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has also been shown to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has been found to have a variety of biochemical and physiological effects. The compound has been shown to induce DNA damage response pathways, leading to the activation of ATM and ATR kinases. N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has also been found to disrupt ribosome biogenesis, leading to the inhibition of protein synthesis. The compound has been shown to induce apoptosis in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide is its selectivity for RNA polymerase I, which makes it a promising candidate for cancer treatment. The compound has also been found to be effective against a variety of cancer cell lines, including those that are resistant to traditional chemotherapy. However, the synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide is a complex process that requires specialized equipment and expertise. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the safety and efficacy of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide in clinical trials need to be evaluated to determine its potential as a cancer treatment. Further research is also needed to better understand the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide and its effects on normal cells.
Métodos De Síntesis
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide involves several steps, including the reaction of 2-cyclohexen-1-amine with 4-ethylbenzenesulfonyl chloride to form the intermediate compound. This is followed by the reaction of the intermediate with tetrahydrothiophene-3,4-dione in the presence of a base to yield N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide. The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has been studied extensively for its potential as a cancer treatment. The compound has been shown to selectively inhibit RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis and the induction of DNA damage response pathways, ultimately resulting in cell death. N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has been found to be effective against a variety of cancer cell lines, including those that are resistant to traditional chemotherapy.
Propiedades
Nombre del producto |
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide |
|---|---|
Fórmula molecular |
C20H29NO4S2 |
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C20H29NO4S2/c1-2-16-8-10-18(11-9-16)27(24,25)20-15-26(22,23)14-19(20)21-13-12-17-6-4-3-5-7-17/h6,8-11,19-21H,2-5,7,12-15H2,1H3 |
Clave InChI |
KEZCRCISUVKQPR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CCCCC3 |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



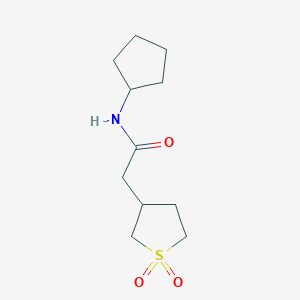
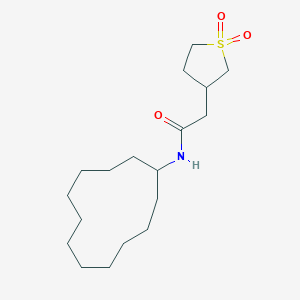

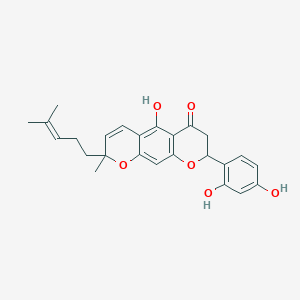
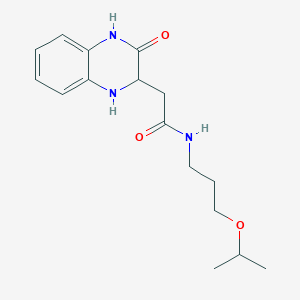
![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

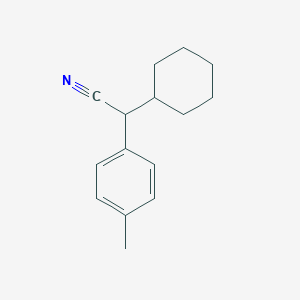
![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)